3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

sigma-1 receptor neurite outgrowth isoxazole SAR

3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-95-4; molecular formula C₉H₁₂N₂O; molecular weight 164.20 g/mol) is a bicyclic heterocycle belonging to the pyrrolo[3,2-d]isoxazole family. The scaffold is formed by a 1,3-dipolar cycloaddition between N-methyl-C-arylnitrones and N-substituted maleimides, yielding a fused 5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole core with a cyclobutyl substituent at the 3-position.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B12892717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NOC3=C2CCN3
InChIInChI=1S/C9H12N2O/c1-2-6(3-1)8-7-4-5-10-9(7)12-11-8/h6,10H,1-5H2
InChIKeyDDNQULKJIDYKQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole: Core Scaffold and Physicochemical Identity for Procurement Screening


3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-95-4; molecular formula C₉H₁₂N₂O; molecular weight 164.20 g/mol) is a bicyclic heterocycle belonging to the pyrrolo[3,2-d]isoxazole family . The scaffold is formed by a 1,3-dipolar cycloaddition between N-methyl-C-arylnitrones and N-substituted maleimides, yielding a fused 5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole core with a cyclobutyl substituent at the 3-position . Members of this class have been explored as inhibitors of tubulin polymerization, multidrug resistance protein 1 (MRP1), and sigma-1 receptors, identifying the 3-substituent as a critical driver of target engagement and selectivity [1][2].

Why Generic Substitution of 3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Carries Procurement Risk


Within the pyrrolo[3,2-d]isoxazole class, the 3‑position substituent dictates pharmacophore geometry and biological target preference. For example, 3‑(2‑chloro‑4‑fluorophenyl) analogs show tubulin binding with calculated Kᵢ ≈ 125 nM, while 3‑(pyridin‑2‑ylmethyl) and 3‑(tetrahydrofuran‑2‑yl) variants exhibit divergent enzyme‑inhibitor and receptor‑modulator profiles . Generic replacement of the cyclobutyl group with a linear alkyl (butyl, isobutyl) or aromatic substituent alters ring strain, lipophilicity, and conformational freedom, potentially abolishing activity in a given assay. Without matched‑pair comparative data, any substitution carries a quantifiable risk of target disengagement or off‑target activity, making procurement of the exact 3‑cyclobutyl congener essential for reproducibility in lead‑optimization campaigns [1].

Quantitative Differentiation Evidence for 3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Against Closest Analogs


Sigma‑1 Receptor Binding Affinity: Cyclobutyl vs. Linear Alkyl Substituents

In a series of N‑cyclobutylaminoethoxyisoxazole derivatives, the cyclobutyl group confers low‑nanomolar sigma‑1 receptor affinity (IC₅₀ ≈ 55 nM for a representative 2‑cyclobutyl‑5‑hydroxy‑N‑(isoxazol‑4‑yl)‑1‑methyl‑6‑oxo‑1,6‑dihydropyrimidine‑4‑carboxamide), whereas linear or branched alkyl analogs show >10‑fold weaker binding [1]. Although this data is not on the exact 3‑cyclobutyl‑5,6‑dihydro‑4H‑pyrrolo[3,2‑d]isoxazole scaffold, the cyclobutyl pharmacophore consistently enhances sigma‑1 engagement across multiple chemotypes, providing a class‑level inference that the 3‑cyclobutyl substituent is likely to outperform 3‑butyl or 3‑isobutyl congeners in sigma‑1‑dependent assays [2].

sigma-1 receptor neurite outgrowth isoxazole SAR

Tubulin Polymerization Inhibition: Cyclobutyl vs. 3‑(2‑Chloro‑4‑fluorophenyl) Analog

The 3‑(2‑chloro‑4‑fluorophenyl)‑5,6‑dihydro‑4H‑pyrrolo[3,2‑d]isoxazole analog demonstrates a calculated tubulin binding energy of −8.4 kcal/mol and a predicted inhibitory constant (Kᵢ) of 125 nM . While the 3‑cyclobutyl derivative has not been explicitly profiled, computational docking studies on related pyrrolo[3,2‑d]isoxazoles indicate that substituent size and electron‑withdrawing character modulate the binding pose; the compact, non‑aromatic cyclobutyl group is predicted to occupy a distinct sub‑pocket compared to the bulkier 2‑chloro‑4‑fluorophenyl moiety, potentially yielding a different selectivity window across tubulin isoforms [1]. Direct comparative data are absent; this item is retained as supporting evidence to guide future head‑to‑head assays.

tubulin polymerization anticancer binding energy

MRP1 Inhibition: Tricyclic Isoxazole Core vs. Pyrrolo[3,2-d]isoxazole Congeners

Tricyclic isoxazoles, structurally related to the pyrrolo[3,2‑d]isoxazole family, inhibit MRP1 with IC₅₀ values in the low micromolar range (exact values compound‑specific) and restore daunorubicin sensitivity in H69AR cells [1]. Although no direct MRP1 data exist for 3‑cyclobutyl‑5,6‑dihydro‑4H‑pyrrolo[3,2‑d]isoxazole, the fused isoxazole‑pyrrole architecture is a recognized MRP1 pharmacophore. The cyclobutyl group may influence transporter selectivity versus P‑gp and BCRP, as observed for other tricyclic isoxazoles where minor substituent changes shift selectivity profiles [1]. This class‑level inference highlights the potential advantage of the 3‑cyclobutyl variant over non‑cyclobutyl analogs in MDR reversal screens.

MRP1 multidrug resistance tricyclic isoxazole

High‑Value Application Scenarios for 3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Based on Differential Evidence


Sigma‑1 Receptor Ligand Optimization and Neuroprotection Screening

The class‑level inference that cyclobutyl‑bearing isoxazoles achieve nanomolar sigma‑1 affinity (IC₅₀ ≈ 55 nM) positions 3‑cyclobutyl‑5,6‑dihydro‑4H‑pyrrolo[3,2‑d]isoxazole as a compelling scaffold for neurite‑outgrowth and neuroprotection assays [1]. Procurement is justified for groups seeking to expand sigma‑1 SAR beyond the published N‑cyclobutylaminoethoxyisoxazole series.

Microtubule‑Targeted Anticancer Probe Development

With the 3‑(2‑chloro‑4‑fluorophenyl) analog showing Kᵢ = 125 nM against tubulin, the 3‑cyclobutyl variant offers a complementary tool to probe the steric and electronic requirements of the colchicine‑binding site . Head‑to‑head tubulin polymerization assays comparing the two analogs can reveal whether the smaller cyclobutyl group improves isoform selectivity or reduces off‑target kinase inhibition.

Multidrug Resistance (MRP1) Reversal Agent Screening

Given the established MRP1 inhibitory activity of tricyclic isoxazoles, the 3‑cyclobutyl‑pyrrolo[3,2‑d]isoxazole scaffold is a logical next‑step for MDR reversal studies [2]. Its procurement enables direct comparison with aromatic‑substituted tricyclic leads in daunorubicin‑accumulation and calcein‑AM efflux assays, potentially identifying a selectivity advantage over P‑gp and BCRP transporters.

Focused Compound Library Design for Kinase or GPCR Screening

The conformational constraint imposed by the cyclobutyl ring, combined with the hydrogen‑bond‑donor/acceptor profile of the 5,6‑dihydro‑4H‑pyrrolo[3,2‑d]isoxazole core, makes this compound an attractive building block for fragment‑based or DNA‑encoded library synthesis targeting underexplored kinase or GPCR pockets [3]. Its inclusion diversifies library topology relative to flat aromatic 3‑substituents.

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